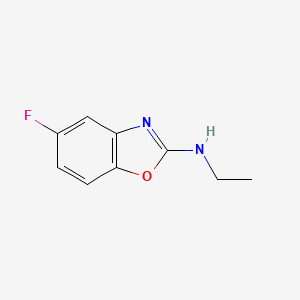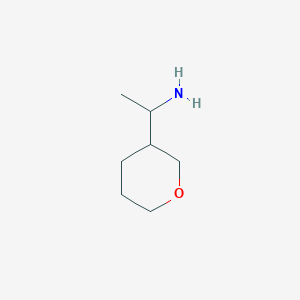![molecular formula C13H21NO B13296231 N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B13296231.png)
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is an organic compound that features a furan ring attached to an ethyl group, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Alkylation: The furan ring is then alkylated using ethyl halides under basic conditions to form 1-(furan-2-yl)ethyl derivatives.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately through hydrogenation of benzene or cyclohexene.
Coupling Reaction: The 1-(furan-2-yl)ethyl derivative is coupled with 2-methylcyclohexanone in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Furanones, furanoic acids.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Amides, alkylated amines.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)ethyl]pyridin-2-amine: Similar structure with a pyridine ring instead of a cyclohexane ring.
[2-amino-1-(furan-2-yl)ethyl]dimethylamine: Contains a dimethylamine group instead of a cyclohexane ring.
Ethyl 3-(furan-2-yl)propionate: Similar furan ring but with a propionate group instead of a cyclohexane ring.
Uniqueness
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is unique due to its combination of a furan ring with a cyclohexane ring and an amine group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3 |
InChI Key |
IYGXCYNUYHLQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)

![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)

![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)



![7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296194.png)




![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13296224.png)
